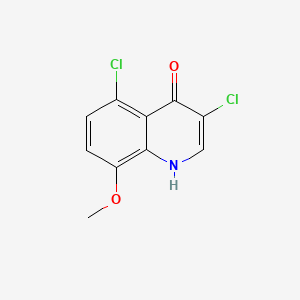

3,5-Dichloro-8-methoxyquinolin-4(1H)-one

Beschreibung

3,5-Dichloro-8-methoxyquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by chlorine substituents at positions 3 and 5 and a methoxy group at position 8 of the quinolin-4(1H)-one core. Quinolinones are nitrogen-containing heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural features of this compound—chlorine atoms (electron-withdrawing) and a methoxy group (electron-donating)—suggest a unique electronic profile that may influence its physicochemical behavior and interactions with biological targets.

Eigenschaften

CAS-Nummer |

1204811-70-0 |

|---|---|

Molekularformel |

C10H7Cl2NO2 |

Molekulargewicht |

244.071 |

IUPAC-Name |

3,5-dichloro-8-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-7-3-2-5(11)8-9(7)13-4-6(12)10(8)14/h2-4H,1H3,(H,13,14) |

InChI-Schlüssel |

QAJRREVOUVVPSY-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Cl |

Synonyme |

3,5-Dichloro-4-hydroxy-8-methoxyquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The quinolinone scaffold is shared among many derivatives, but substituent positions and ring modifications significantly alter properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Quinolinone Derivatives

*Sch-642305’s core is unspecified in but shares a quinolinone-like skeleton based on NMR data.

Key Observations:

- Methoxy at position 8 may sterically hinder interactions compared to smaller substituents (e.g., -H or -OH).

- Ring Saturation: Fully unsaturated quinolin-4(1H)-one (target) vs. dihydroquinolin-2-one (MM0796.01): The aromatic system in the target compound favors planar stacking with biological targets, whereas dihydro derivatives exhibit conformational flexibility .

- Core Heterocycle: Quinazolinones (e.g., MHY2251) contain two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to quinolinones, which may explain MHY2251’s efficacy as a SIRT1 inhibitor .

Spectroscopic and Physicochemical Properties

NMR chemical shifts and pH-dependent behavior provide insights into electronic environments and solubility:

Table 2: NMR Data and pH-Dependent Trends

Key Observations:

- The target compound’s chloro and methoxy groups likely produce distinct 1H/13C shifts compared to hydroxy-substituted analogs (e.g., MM0796.01) .

- Unlike p-334, which shows pronounced pH-dependent NMR shifts, the target’s stability under varying pH may suit formulations requiring broad compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.